4-Chloroethcathinone
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Overview
Description
4-Chloroethcathinone, also known as 4-chloro-2-ethylamino-1-phenylpropan-1-one, is a synthetic stimulant belonging to the cathinone class. It is structurally related to the naturally occurring compound cathinone, found in the khat plant.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloroethcathinone typically involves the reaction of 4-chlorobenzaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroethcathinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: 4-chloroethanol or 4-chloroethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloroethcathinone has several applications in scientific research:
Mechanism of Action
4-Chloroethcathinone exerts its effects by increasing the release of monoamine neurotransmitters such as dopamine and serotonin. It acts as a releasing agent, promoting the release of these neurotransmitters from presynaptic neurons into the synaptic cleft. This leads to increased stimulation of postsynaptic receptors, resulting in its stimulant and psychoactive effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-Chloroethcathinone: Similar structure but with the chloro group at the meta position.
4-Fluoroethcathinone: Fluoro group instead of chloro at the para position.
4-Methoxyethcathinone: Methoxy group instead of chloro at the para position.
Uniqueness: 4-Chloroethcathinone is unique due to its specific substitution pattern, which influences its pharmacological properties. The presence of the chloro group at the para position enhances its potency as a stimulant compared to other similar compounds .
Properties
CAS No. |
14919-85-8 |
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Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(ethylamino)propan-1-one |
InChI |
InChI=1S/C11H14ClNO/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9/h4-8,13H,3H2,1-2H3 |
InChI Key |
RNBCGEIZCHBTGL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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